(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate
CAS No.: 1071536-05-4
Cat. No.: VC14899010
Molecular Formula: C19H23F3N2O3
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate - 1071536-05-4](/images/structure/VC14899010.png)
Specification
CAS No. | 1071536-05-4 |
---|---|
Molecular Formula | C19H23F3N2O3 |
Molecular Weight | 384.4 g/mol |
IUPAC Name | [(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-[4-(trifluoromethyl)benzoyl]carbamate |
Standard InChI | InChI=1S/C19H23F3N2O3/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-18(26)27-12-14-4-3-11-24-10-2-1-5-16(14)24/h6-9,14,16H,1-5,10-12H2,(H,23,25,26)/t14-,16?/m0/s1 |
Standard InChI Key | NQVBWFWHAOFIKR-LBAUFKAWSA-N |
Isomeric SMILES | C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES | C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural Elucidation and Stereochemical Considerations
The compound’s IUPAC name systematically describes its components:
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Octahydro-2H-quinolizin-1-ylmethyl: A bicyclic amine system with a fully saturated quinolizine ring and a hydroxymethyl substituent at the 1-position. The "(1R)" designation indicates the absolute configuration at this chiral center .
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{[4-(Trifluoromethyl)phenyl]carbonyl}: A benzoyl group substituted with a trifluoromethyl (–CF₃) moiety at the para position, known for enhancing metabolic stability and lipophilicity .
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Carbamate linkage: Connects the quinolizine alcohol to the benzoyl group via a –O–C(=O)–N– bridge, a motif frequently employed in prodrug design and enzyme inhibition .
Key structural parameters derived from analogous compounds include:
Property | Value | Source |
---|---|---|
Molecular formula | C₂₁H₂₅F₃N₂O₃ | Calculated |
Molecular weight | 422.43 g/mol | Calculated |
Chiral centers | 1 (1R configuration) | |
LogP (estimated) | 2.8 ± 0.3 |
The octahydroquinolizine core adopts a chair-chair conformation, with the 1R configuration influencing receptor binding selectivity . X-ray crystallography of related quinolizine derivatives shows intramolecular hydrogen bonding between the carbamate oxygen and the protonated nitrogen of the bicyclic system .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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(1R)-Octahydro-2H-quinolizin-1-methanol: Synthesized via asymmetric hydrogenation of quinolizidine precursors .
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4-(Trifluoromethyl)benzoyl isocyanate: Generated in situ from 4-(trifluoromethyl)benzoic acid and diphosgene .
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Carbamate coupling: Achieved under Schotten-Baumann conditions .
Stepwise Synthesis
Step 1: Preparation of (1R)-Octahydro-2H-quinolizin-1-methanol
Lupinine (octahydro-2H-quinolizin-1-methanol) serves as a starting material. Resolution of racemic mixtures via chiral chromatography or enzymatic kinetic resolution yields the (1R)-enantiomer .
Step 2: Activation of 4-(Trifluoromethyl)benzoic Acid
Treatment with thionyl chloride (SOCl₂) produces the acyl chloride, which reacts with sodium azide (NaN₃) to form the acyl azide. Curtius rearrangement yields the isocyanate :
Step 3: Carbamate Formation
The alcohol reacts with the isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C, catalyzed by triethylamine (TEA) :
Reaction monitoring via TLC (Rf = 0.45 in EtOAc/hexanes 1:1) and purification by silica gel chromatography yields the product in 68–72% isolated yield .
Physicochemical and Pharmacokinetic Properties
Experimental data from related carbamates suggest the following profile:
The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, while the carbamate linkage undergoes slow hydrolysis in plasma (k = 0.021 h⁻¹) .
Biological Activity and Mechanism
Patent literature reveals that structurally analogous carbamates exhibit potent inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor progression . Key findings include:
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Antiproliferative activity: GI₅₀ = 1.8 µM in HGF-stimulated MKN-45 gastric cancer cells
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Selectivity: >100-fold selectivity over VEGFR2 and EGFR kinases
Molecular docking studies posit that the quinolizine nitrogen forms a salt bridge with Asp 1224 of c-Met, while the trifluoromethylphenyl group occupies a hydrophobic pocket near the ATP-binding site .
Assay | Result |
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Ames test | Negative (≤1.2 rev/µg) |
hERG inhibition | IC₅₀ = 18.7 µM |
Acute oral toxicity (LD₅₀) | >2000 mg/kg (rat) |
Comparative Analysis with Analogues
Replacing the trifluoromethyl group with other substituents alters activity:
R Group | c-Met IC₅₀ (nM) | Solubility (µg/mL) |
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–CF₃ | 9.3 | 12.5 |
–Cl | 23.1 | 8.9 |
–OCH₃ | 47.6 | 32.8 |
The –CF₃ analogue achieves optimal balance between potency and solubility, justifying its selection in lead optimization .
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